molecular formula C4H4N4O3 B1665229 Allantoxanamide CAS No. 69391-08-8

Allantoxanamide

Cat. No. B1665229
CAS RN: 69391-08-8
M. Wt: 156.1 g/mol
InChI Key: HJXJVORILFDIOT-UHFFFAOYSA-N
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Description

Allantoxanamide is a heteroarene and an aromatic amide . It is also known as 4,6-dioxo-1H-1,3,5-triazine-2-carboxamide .


Synthesis Analysis

Allantoxanamide is a uricase inhibitor . It is used in animal models for studying purine biosynthesis, drug-induced hyperuricemia, and hyperuricosuria . The prolonged duration of action of allantoxanamide as compared to oxonic acid is due to its elimination kinetics .


Molecular Structure Analysis

The molecular formula of Allantoxanamide is C4H4N4O3 . It is also known as 2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide .


Chemical Reactions Analysis

Allantoxanamide is a potent inhibitor of uricase activity both in vitro and in vivo . It blocks uricase and increases endogenously synthesized uric acid .


Physical And Chemical Properties Analysis

Allantoxanamide has a molecular weight of 156.1 . Its density is predicted to be 2.19±0.1 g/cm3 . The storage temperature is 2-8°C . The pKa is predicted to be 4.60±0.70 .

Safety And Hazards

When handling Allantoxanamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,6-dioxo-1H-1,3,5-triazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXJVORILFDIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219512
Record name Allantoxanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allantoxanamide

CAS RN

69391-08-8
Record name Allantoxanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allantoxanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
WJ Johnson, A Chartrand - Life Sciences, 1978 - Elsevier
… Uricase activity in vitro was inhibited 50% by allantoxanamide at 9 × 10- M concentration. A … of allantoxanamide on serum uric acid was due to inhibition of uricase. The allantoxanamide-…
Number of citations: 12 www.sciencedirect.com
Y YONETANI, K IWAKI, Y OGAWA - Japanese journal of pharmacology, 1987 - Elsevier
… the utility of allantoxanamide for investigating problems … long-lasting hyperuricemia caused by allantoxanamide was due to … Thus, we concluded that allantoxanamide might be a useful …
Number of citations: 7 www.sciencedirect.com
BC Wexler - Proceedings of the Society for Experimental …, 1982 - journals.sagepub.com
… SHR) were treated with allantoxanamide which is purported to be … All of the allantoxanamide-treated rats manifested severe … It is suggested that allantoxanamide has a …
Number of citations: 14 journals.sagepub.com
M Hropot, R Muschaweck, E Klaus - Purine Metabolism in Man-IV: Part A …, 1984 - Springer
… Particularly the amide of oxonic acid (allantoxanamide) has been described as an … of allantoxanamide as compared to oxonic acid is due to its elimination kinetics. Allantoxanamide was …
Number of citations: 4 link.springer.com
CM Barrera, RE Hunter, WP Dunlap - Pharmacology Biochemistry and …, 1989 - Elsevier
… , the uricase inhibitor allantoxanamide was used to block the … previous findings that allantoxanamide increases uric acid in … group was taken off allantoxanamide one week after the …
Number of citations: 29 www.sciencedirect.com
H Awad, A Fahmi - Ain Shams Medical Journal, 2003 - kau.edu.sa
… the four weeks allantoxanamide – treated … allantoxanamide hyperuricemia group. Basal MFR expressed per gram left ventricle was significantly increased compared to allantoxanamide …
Number of citations: 2 www.kau.edu.sa
حسام عوض, عبدالرحمن فهمي - Scientific Medical Journal, 2009‎ - kau.edu.sa
… the four weeks allantoxanamide – treated … allantoxanamide hyperuricemia group. Basal MFR expressed per gram left ventricle was significantly increased compared to allantoxanamide …
Number of citations: 2 www.kau.edu.sa
RE Hunter, CM Barrera, GP Dohanich… - Pharmacology …, 1990 - Elsevier
… study, the compound allantoxanamide was administered to … (3) found that daily allantoxanamide treatment in developing … and allantoxanamide for adenosine A t receptors was …
Number of citations: 24 www.sciencedirect.com
RW Stahlhut, JM Widholm - Journal of plant physiology, 1989 - Elsevier
… We compared the effect of this inhibitor and allantoxanamide (2,4-dihydroxy-6-carboxamide-… Table 3: The effect of the purine degradation inhibitors allopurinol and allantoxanamide on …
Number of citations: 4 www.sciencedirect.com
W Chen, C Roncal-Jimenez, M Lanaspa, S Gerard… - Metabolism, 2014 - Elsevier
… To induce hyperuricemia, we used the uricase inhibitor, allantoxanamide, and this approach resulted in some tubular injury and in abnormalities in calcium and phosphorus levels. This …
Number of citations: 105 www.sciencedirect.com

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